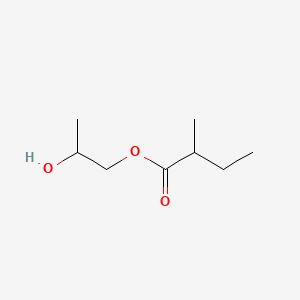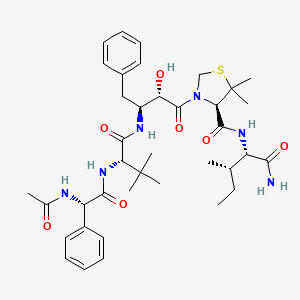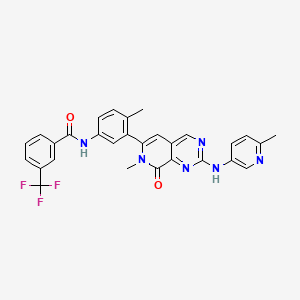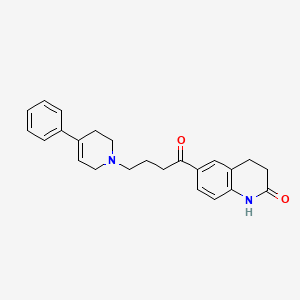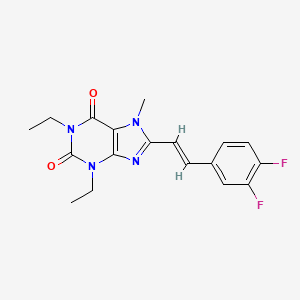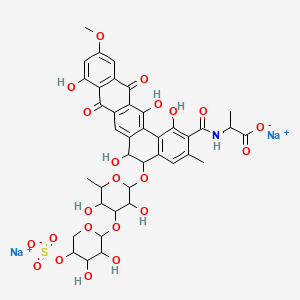
D-Alanine, N-((5-((6-deoxy-3-O-(4-O-sulfo-beta-D-xylopyranosyl)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, disodium salt, (5S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine, N-((5-((6-deoxy-3-O-(4-O-sulfo-beta-D-xylopyranosyl)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, disodium salt, (5S-trans)- is a complex organic compound with significant biochemical and pharmacological properties
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the final disodium salt. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating biochemical pathways and cellular functions. The exact mechanism of action depends on its specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this compound stands out due to its unique structure and specific functional groups. Similar compounds include:
- D-Alanine derivatives with different substituents.
- Other glycosylated compounds with similar pharmacological properties. Its uniqueness lies in its specific combination of functional groups and the resulting biochemical properties.
Propriétés
Numéro CAS |
139501-89-6 |
|---|---|
Formule moléculaire |
C39H39NNa2O22S |
Poids moléculaire |
951.8 g/mol |
Nom IUPAC |
disodium;2-[[5-[4-(3,4-dihydroxy-5-sulfonatooxyoxan-2-yl)oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C39H41NO22S.2Na/c1-10-5-17-23(30(47)20(10)36(51)40-11(2)37(52)53)22-15(8-16-24(31(22)48)27(44)14-6-13(57-4)7-18(41)21(14)26(16)43)28(45)34(17)60-39-33(50)35(25(42)12(3)59-39)61-38-32(49)29(46)19(9-58-38)62-63(54,55)56;;/h5-8,11-12,19,25,28-29,32-35,38-39,41-42,45-50H,9H2,1-4H3,(H,40,51)(H,52,53)(H,54,55,56);;/q;2*+1/p-2 |
Clé InChI |
PJCMYMIMJNJMQX-UHFFFAOYSA-L |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)[O-])C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)[O-])O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


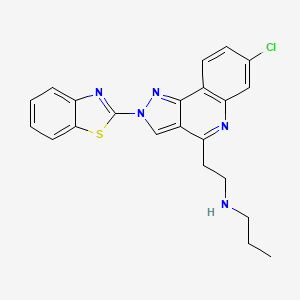
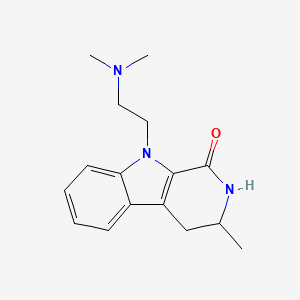
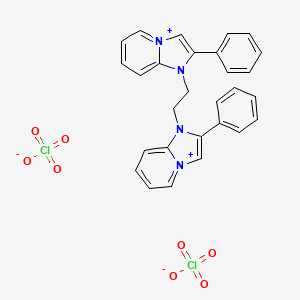
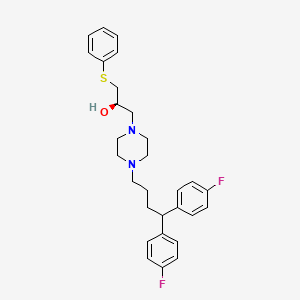
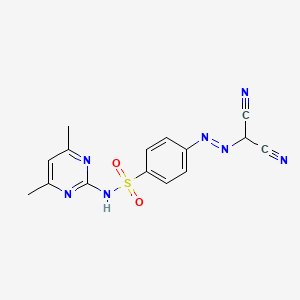
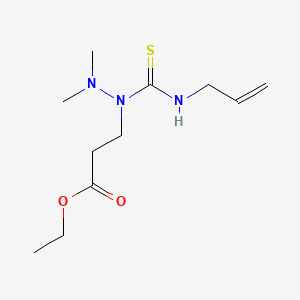
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
